An In-depth Technical Guide to the Synthesis of 4,7-Diazaspiro[2.5]octane Hydrochloride
An In-depth Technical Guide to the Synthesis of 4,7-Diazaspiro[2.5]octane Hydrochloride
Foreword: The Significance of a Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. The 4,7-diazaspiro[2.5]octane scaffold, a unique bicyclic diamine, represents a particularly valuable building block. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling enhanced binding to biological targets. Furthermore, the presence of two nitrogen atoms at positions 4 and 7 offers versatile handles for chemical modification, making it a privileged core in the design of therapeutics for a range of diseases, including cancer, cardiovascular disorders, and viral infections.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to 4,7-diazaspiro[2.5]octane hydrochloride, offering both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.
Strategic Approaches to the Spirocyclic Core: A Retrosynthetic Analysis
The synthesis of the 4,7-diazaspiro[2.5]octane core presents a unique set of challenges, primarily centered around the construction of the spirocyclic junction and the subsequent formation of the piperazine ring. Several distinct strategies have emerged, each with its own merits and considerations regarding starting material availability, scalability, and overall efficiency. This guide will focus on three prominent and illustrative pathways.
Pathway 1: Synthesis from Diethyl Malonate
This route builds the cyclopropane ring first and then elaborates the piperazine moiety. It is a robust and scalable approach that relies on well-established chemical transformations.[1][3]
Conceptual Workflow
The synthesis commences with the formation of a cyclopropane dicarboxylate, which is then converted to a key aminocyclopropane intermediate via a Hofmann rearrangement. Subsequent elaboration and cyclization afford the desired spirodiamine.
Figure 1: Synthesis of 4,7-diazaspiro[2.5]octane starting from diethyl malonate.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate [1][3]
-
To a stirred solution of diethyl malonate and 1,2-dibromoethane in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium ethoxide) portion-wise at room temperature.
-
Heat the reaction mixture to facilitate the cyclization, typically at 80-100 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Step 2: Hydrolysis and Amidation
-
Saponify the diethyl 1,1-cyclopropanedicarboxylate using an aqueous solution of sodium or potassium hydroxide to yield the corresponding dicarboxylic acid.
-
Acidify the reaction mixture to precipitate the diacid, which is then filtered and dried.
-
Convert the diacid to the diamide by treating it with a chlorinating agent (e.g., thionyl chloride) to form the diacyl chloride, followed by reaction with aqueous ammonia.
Step 3: Hofmann Rearrangement
-
Subject the resulting 1,1-cyclopropanedicarboxamide to a Hofmann rearrangement using an aqueous solution of sodium hypobromite or sodium hypochlorite and sodium hydroxide. This reaction proceeds via an isocyanate intermediate to furnish 1-aminocyclopropane-1-carboxylic acid.
Step 4: Elaboration and Cyclization
-
Protect the amino group of 1-aminocyclopropane-1-carboxylic acid, for example, as a benzyloxycarbonyl (Cbz) derivative.
-
Couple the protected amino acid with a suitable two-carbon synthon, such as 2-aminoethanol, using standard peptide coupling reagents (e.g., DCC, EDC).
-
Deprotect the Cbz group by hydrogenolysis and induce intramolecular cyclization to form the piperazinone ring.
Step 5: Reduction and Salt Formation
-
Reduce the lactam functionality of the piperazinone intermediate using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
-
After quenching the reaction and workup, dissolve the resulting 4,7-diazaspiro[2.5]octane free base in a suitable solvent (e.g., isopropanol, diethyl ether) and treat with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.[4]
| Step | Product | Typical Yield | Key Reagents |
| 1 | Diethyl 1,1-cyclopropanedicarboxylate | 70-80% | Diethyl malonate, 1,2-dibromoethane, Base |
| 2 & 3 | 1-Aminocyclopropane-1-carboxylic acid | 60-70% | NaOH, NaOBr |
| 4 | Piperazinone intermediate | 50-60% | Peptide coupling reagents |
| 5 | 4,7-Diazaspiro[2.5]octane hydrochloride | 80-90% (for reduction and salt formation) | LiAlH4, HCl |
Pathway 2: A Concise Route from a Pyrrolidine Precursor
This elegant four-step synthesis provides an efficient alternative, particularly for the preparation of derivatives with a substituent at the nitrogen atom.[5]
Conceptual Workflow
The synthesis initiates with a commercially available protected pyrrolidine derivative, which is functionalized and then subjected to a reductive amination to construct the spirocyclic core.
Figure 2: A concise synthesis of 4,7-diazaspiro[2.5]octane from a pyrrolidine precursor.
Detailed Experimental Protocol
Step 1: Alkylation of tert-Butyl 2-cyanopyrrolidine-1-carboxylate [5]
-
In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise to form a solution of lithium diisopropylamide (LDA).
-
After stirring for 30 minutes, add a solution of tert-butyl 2-cyanopyrrolidine-1-carboxylate in THF.
-
Stir the resulting mixture at -78 °C for 45 minutes, then add 1-bromo-2-chloroethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
Step 2: Reductive Cyclization [5]
-
Dissolve the alkylated product in methanol containing concentrated ammonium hydroxide.
-
Add Raney Nickel as the catalyst and subject the mixture to hydrogenation (e.g., 30 psi H₂) at an elevated temperature (e.g., 50 °C).
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.
Step 3: Deprotection and Salt Formation
-
Cleave the tert-butoxycarbonyl (Boc) protecting group by treating the product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in a suitable solvent like dioxane or isopropanol.[6]
-
Removal of the solvent and any excess acid under reduced pressure will yield the desired 4,7-diazaspiro[2.5]octane hydrochloride salt. Depending on the acid used for deprotection, a separate acidification step might be necessary.
| Step | Product | Typical Yield | Key Reagents |
| 1 | tert-Butyl 2-(2-chloroethyl)-2-cyanopyrrolidine-1-carboxylate | 60-70% | LDA, 1-bromo-2-chloroethane |
| 2 | tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | ~90% | Raney Ni, H₂, NH₄OH |
| 3 | 4,7-Diazaspiro[2.5]octane hydrochloride | >95% | TFA or HCl |
Pathway 3: Synthesis via a Diketopiperazine Intermediate
This approach involves the formation of a diketopiperazine, which is subsequently reduced to the desired spirodiamine. This method is advantageous when starting from readily available cyclopropane amino acids.[1]
Conceptual Workflow
The synthesis begins with the coupling of a protected 1-aminocyclopropanecarboxylic acid with an amino acid ester, followed by cyclization to a diketopiperazine, and finally, reduction.
Figure 3: Synthesis of 4,7-diazaspiro[2.5]octane via a diketopiperazine intermediate.
Detailed Experimental Protocol
Step 1: Dipeptide Formation
-
Couple 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid with glycine ethyl ester hydrochloride in the presence of a base (e.g., triethylamine) and a suitable peptide coupling agent.
-
Purify the resulting dipeptide ester by standard chromatographic techniques.
Step 2: Deprotection and Cyclization [1]
-
Remove the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenation (e.g., Pd/C, H₂).
-
Heat the resulting amino dipeptide ester in a high-boiling solvent such as toluene or xylene to induce intramolecular cyclization with the elimination of ethanol, affording the 5,8-dioxo-4,7-diazaspiro[2.5]octane.
Step 3: Reduction and Salt Formation [7]
-
Reduce the diketopiperazine using a strong reducing agent. Borane-tetrahydrofuran complex (BH₃-THF) is often preferred for this transformation as it is selective for the amide carbonyls.[7] Alternatively, lithium aluminum hydride can be used.
-
After an aqueous workup, isolate the free base and convert it to the hydrochloride salt as described in the previous pathways.
| Step | Product | Typical Yield | Key Reagents |
| 1 | Dipeptide Intermediate | 70-85% | Peptide coupling agents |
| 2 | 5,8-Dioxo-4,7-diazaspiro[2.5]octane | 60-75% | Pd/C, H₂, Heat |
| 3 | 4,7-Diazaspiro[2.5]octane hydrochloride | 70-80% (for reduction and salt formation) | BH₃-THF or LiAlH4, HCl |
Conclusion: A Versatile Scaffold for Drug Discovery
The synthesis of 4,7-diazaspiro[2.5]octane hydrochloride can be accomplished through several strategic pathways, each offering a unique set of advantages. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for specific substitutions on the spirocyclic core. The methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals to access this valuable building block, paving the way for the discovery of new and improved therapeutics. The inherent structural rigidity and the presence of two modifiable nitrogen atoms ensure that the 4,7-diazaspiro[2.5]octane scaffold will continue to be a cornerstone in the design of innovative drug candidates.
References
-
Wang, T., et al. (2007). Practical Synthesis of Structurally Important Spirodiamine Templates. Synthetic Communications, 37(21), 3791-3797. [Link]
- Google Patents. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Google Patents. (2018). A kind of preparation method of 4,7- diaza spiro [2.
- Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
-
Eureka by PatSnap. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. [Link]
- Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943893A.
-
ResearchGate. (n.d.). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. [Link]
- Google Patents. (2018). Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. [Link]
-
Inxight Drugs. (n.d.). 4,7-Diazaspiro[2.5]octane dihydrochloride. [Link]
-
PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. [Link]
-
Global Substance Registration System. (n.d.). 4,7-DIAZASPIRO(2.5)OCTANE DIHYDROCHLORIDE. [Link]
-
Fiori, K. W., & Du Bois, J. (2007). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Journal of the American Chemical Society, 129(12), 3534–3536. [Link]
-
MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. [Link]
-
MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
Sources
- 1. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 2. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 3. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 4. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 7. 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis - chemicalbook [chemicalbook.com]
